N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted at the 2-position with a benzo[d][1,3]dioxole-5-carboxamide group and at the 4-position with a 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl chain. Its synthesis likely involves coupling a thiazole intermediate with a piperazine derivative and benzo[d][1,3]dioxole-5-carboxylic acid, as seen in analogous procedures for related carboxamides .
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-18(4-6-19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-2-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJUOSOSMLVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand. The interaction results in the activation or blockade of these receptors. This is a major therapeutic approach for the treatment of numerous disorders. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The affected biochemical pathway primarily involves the cholinergic transmission . The compound acts as an inhibitor of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis. This increases acetylcholine levels, which is important in the development of disease symptoms.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds. The compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist.
Result of Action
The molecular and cellular effects of the compound’s action involve the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This is the primary function of α1-ARs. The compound’s action on these receptors can help in the treatment of various neurological conditions.
Biological Activity
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. Its structure incorporates multiple pharmacophores, including thiazole and benzo[d][1,3]dioxole moieties, which are known for their diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety has been linked to various pharmacological effects, including anti-cancer and anti-inflammatory activities. Thiazoles are known to inhibit key enzymes and receptors involved in cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of several protein kinases, which play critical roles in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
In Vitro Studies
Several studies have evaluated the in vitro activity of similar compounds derived from the same chemical class:
| Compound | Target | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | DYRK1A | 0.5 | Huh7, Caco2 |
| Compound B | GSK3β | 0.8 | MDA-MB 231, PC3 |
| N-(4-(...)) | TBD | TBD | TBD |
Note: Specific IC50 values for N-(4-(...) are pending further investigation.
Case Studies
A study by MDPI highlighted the development of related thiazole derivatives that demonstrated significant inhibition against various tumor cell lines. The most active compounds exhibited IC50 values below 10 µM in assays involving Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma) cells.
Therapeutic Applications
Given its structural attributes and preliminary findings, N-(4-(...) may have potential applications in treating various conditions:
- Cancer Therapy : Its ability to inhibit kinases involved in tumor growth suggests a role as a chemotherapeutic agent.
- Neurological Disorders : Similar compounds have shown efficacy in models of neurodegenerative diseases through modulation of neuroprotective pathways.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Piperazine Motifs
Table 1: Key Structural and Functional Comparisons
Key Structural Variations and Implications
Piperazine vs. Piperidine Substituents :
- The target compound’s 4-(4-methoxyphenyl)piperazine group contrasts with ML277’s tosylpiperidine. Piperazine derivatives (e.g., in ) often exhibit enhanced receptor binding due to nitrogen flexibility, whereas piperidines (as in ML277) may confer steric constraints .
Aryl Group Modifications :
- The 4-methoxyphenyl group in the target compound is less electron-withdrawing than the 2,3-dichlorophenyl in ’s D3 antagonist. Methoxy groups improve solubility but may reduce affinity for hydrophobic binding pockets .
Benzodioxole (target) and benzofuran () substituents similarly enhance π-π stacking but differ in metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
